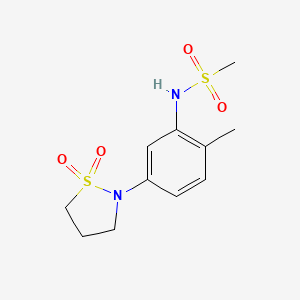![molecular formula C20H16ClNOS B2450669 N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide CAS No. 321431-90-7](/img/structure/B2450669.png)
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is a chemical compound with the molecular formula C20H15Cl2NOS and a molecular weight of 388.31 g/mol . It is known for its unique structure, which includes a chlorophenyl group and a sulfanyl methyl group attached to a phenyl ring, making it a compound of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide typically involves a multi-step organic synthesis process. The initial step often includes the preparation of an intermediate compound, which is then further transformed to yield the final product . The reaction conditions usually involve the use of solvents like methanol or ethanol and may require specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and quality of the compound through rigorous quality control measures.
Analyse Des Réactions Chimiques
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions may target the chlorophenyl group or the sulfanyl group, leading to the formation of different reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide involves its interaction with specific molecular targets. It has been identified as a potent inhibitor of the TRPV6 channel, which plays a crucial role in calcium transport in the human body. By inhibiting this channel, the compound can modulate calcium levels, which is essential in various physiological processes.
Comparaison Avec Des Composés Similaires
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide can be compared with other similar compounds, such as:
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-4-(trifluoromethyl)benzenecarboxamide: This compound has a trifluoromethyl group instead of a chlorophenyl group, which may alter its chemical and biological properties.
N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide: . The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNOS/c21-17-8-12-19(13-9-17)24-14-15-6-10-18(11-7-15)22-20(23)16-4-2-1-3-5-16/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVDRQVKGCHPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(thiophen-2-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2450586.png)
![2-(benzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2450587.png)


![N-(2-methoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2450593.png)
![1-(2,5-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide](/img/structure/B2450594.png)
![1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2450595.png)
![N-allyl-2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2450596.png)
![Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate](/img/structure/B2450597.png)

![2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2450601.png)
![2-(1-{[2-(Azidomethyl)pyrrolidin-1-yl]methyl}cyclopropyl)acetic acid](/img/structure/B2450604.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2450608.png)
